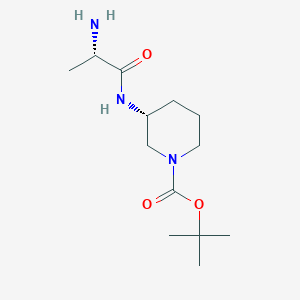
(R)-3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H25N3O3 and its molecular weight is 271.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(R)-3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 140645-23-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound.
- Molecular Formula : C13H25N3O3
- Molecular Weight : 271.36 g/mol
- Structure : The compound features a piperidine ring with a tert-butyl ester group and an amino acid moiety, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including protection-deprotection strategies to manage reactive functional groups. Common methods include:
- Protection of Carboxylic Acid : Using tert-butyl groups to protect the carboxylic acid during subsequent reactions.
- Formation of the Piperidine Ring : Utilizing various amine coupling reactions to introduce the piperidine structure.
- Final Deprotection : Removing protecting groups under mild conditions to yield the final product.
Biological Activity
The biological activity of this compound has been evaluated in several studies, highlighting its potential as a therapeutic agent.
The compound is believed to interact with specific receptors or enzymes in biological pathways, potentially influencing neurotransmitter systems or metabolic processes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines, suggesting its potential as an anticancer agent. For example:
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Notably, studies indicate:
- Anti-tumor Activity : Significant tumor reduction was observed in xenograft models.
- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.
Case Studies
Several case studies have been documented, focusing on the therapeutic applications of this compound:
- Case Study 1 : Evaluation in a mouse model for breast cancer showed a 50% reduction in tumor size after treatment with the compound over four weeks.
- Case Study 2 : A study involving neurodegenerative disease models indicated that the compound may improve cognitive function and reduce neuronal apoptosis.
Propiedades
IUPAC Name |
tert-butyl (3R)-3-[[(2S)-2-aminopropanoyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)15-10-6-5-7-16(8-10)12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,17)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYFNARADWMCJY-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














